molecular formula C14H19N3OS B5652975 N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine

N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5652975
M. Wt: 277.39 g/mol
InChI Key: WCJZLGWFUNNPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of appropriate hydrazides with carbon disulfide or by condensation reactions involving hydrazides and carboxylic acids or their derivatives. Specific methodologies for synthesizing N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine could involve the aminomethylation of 5-phenyl-1,3,4-oxadiazole-2-thione derivatives or similar precursors (Roman et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their chemical behavior and potential applications. These compounds often exhibit planar structures due to the conjugation within the oxadiazole ring, leading to significant electronic delocalization. This delocalization can affect the electronic, optical, and chemical properties of the compounds. Crystallographic studies, such as those performed on related compounds, provide insights into the arrangement of atoms and the presence of intramolecular or intermolecular interactions, which are vital for understanding the compound's reactivity and stability (Pyrih et al., 2023).

properties

IUPAC Name

N,5-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11-5-7-13(8-6-11)19-10-4-9-17(3)14-16-15-12(2)18-14/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJZLGWFUNNPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCN(C)C2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.